molecular formula C21H23ClN4OS B2596352 N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422532-07-8

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No.: B2596352
CAS No.: 422532-07-8
M. Wt: 414.95
InChI Key: GSMIQISKDMBUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide (CAS 422532-07-8) is a synthetic small molecule with a molecular formula of C21H23ClN4OS and a molecular weight of 415.0 . This compound is built around a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities . The structure incorporates a 4-chlorobenzylamino group at the 4-position of the quinazoline ring and a thioacetamide side chain with an N-butyl group, features that are often explored for modulating potency, selectivity, and physicochemical properties in drug discovery projects. Researchers value this compound for its potential applications in developing targeted therapies, particularly due to the quinazoline core's documented presence in molecules with pharmacological properties . It is intended for use in laboratory research only, specifically for in vitro assays and preclinical studies to investigate its mechanism of action and therapeutic potential. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMIQISKDMBUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the quinazoline core.

    Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted quinazoline with a thiol compound, such as butylthiol, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an appropriate acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is critical for modulating the compound’s electronic properties and biological activity.

Reaction Reagents/Conditions Outcome
Oxidation to sulfoneH<sub>2</sub>O<sub>2</sub>, mild heating Converts -S- to -SO<sub>2</sub>- group, enhancing polarity and stability.

Mechanistic Insight : The reaction proceeds via radical intermediates, with peroxides acting as oxidizing agents .

Amide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Reaction Reagents/Conditions Outcome
Acidic hydrolysisHCl (6M), refluxCleaves acetamide to form 2-mercaptoquinazoline and butylamine.
Basic hydrolysisNaOH (2M), 80°C Generates sodium thiolate intermediate, followed by decarboxylation.

Structural Impact : Hydrolysis alters solubility and bioavailability, impacting pharmacological efficacy .

Nucleophilic Substitution at Quinazoline Core

The quinazoline ring’s electron-deficient C-2 and C-4 positions are susceptible to nucleophilic attack, enabling functionalization.

Reaction Reagents/Conditions Outcome
AminationNH<sub>3</sub>/EtOH, 60°C Substitutes chloro or thio groups with amines, forming polycyclic derivatives.
AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub> Introduces alkyl chains at the quinazoline N-3 position.

Applications : These reactions are pivotal for synthesizing analogs with enhanced kinase inhibition .

Radical-Mediated Cyclization

Recent studies highlight carbamoyl-radical-triggered cyclization, forming polycyclic quinazolinones under metal-free conditions.

Reaction Reagents/Conditions Outcome
Radical cyclization(NH<sub>4</sub>)<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, DMF Generates fused quinazolinone-amidine scaffolds via cascade reactions.

Mechanistic Pathway : Oxamic acids generate carbamoyl radicals, initiating cyclization through C–N bond formation .

Acylation and Alkylation of Amine Groups

The 4-chlorobenzylamine substituent participates in acylation/alkylation to modify steric and electronic profiles.

Reaction Reagents/Conditions Outcome
AcylationAcetyl chloride, pyridine Forms acetylated derivatives, improving lipophilicity.
Reductive alkylationAldehydes, NaBH<sub>4</sub> Introduces alkyl groups at the amine site, altering target specificity.

Biological Relevance : These modifications enhance binding affinity to kinase active sites .

Thiol-Disulfide Exchange

The thioacetamide group participates in disulfide bond formation under oxidative conditions, enabling conjugation.

Reaction Reagents/Conditions Outcome
Disulfide formationI<sub>2</sub>, DCM Generates dimeric structures via S–S bonds, useful for prodrug design.

Applications : Enhances controlled release in therapeutic formulations .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with a quinazoline backbone, such as N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, exhibit promising anticancer activities. Quinazolines are known to inhibit various kinases involved in cancer progression. For instance, studies have shown that similar derivatives can effectively inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity of these compounds to the EGFR kinase ATP pocket has been demonstrated to be substantial, suggesting their potential as targeted cancer therapies .

Inhibition of NF-κB Activation

Another significant application of this compound is its role in inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a transcription factor involved in inflammatory responses and cancer cell survival. Compounds derived from quinazoline have been shown to selectively inhibit NF-κB activation in macrophage-like cells, which could lead to novel anti-inflammatory therapies .

Potential Therapeutic Uses

Given its biological activities, this compound has several potential therapeutic applications:

Cancer Therapy

The compound's ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further development as an anticancer agent. Its efficacy against various cancer cell lines and its selectivity for cancerous tissues over normal cells could be explored in preclinical and clinical studies.

Anti-inflammatory Treatments

Due to its NF-κB inhibitory properties, this compound could be developed into treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Targeting NF-κB can help manage symptoms and reduce tissue damage associated with chronic inflammation .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of quinazoline derivatives similar to this compound:

StudyFindings
Demonstrated selective inhibition of NF-kB in THP−1 cells by quinazoline derivatives.
Identified new antimicrobial lead candidates from similar thioacetamide compounds with enhanced activity upon nanoformulation.
Discussed synthetic strategies and biological activities of quinazoline derivatives with potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of tyrosine kinases, which are involved in the signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , where thioether formation via nucleophilic substitution (e.g., reacting 2-chloroacetamide derivatives with thiol-bearing quinazolines) is common. Yields for similar compounds range from 55% to 88% .
  • Substituent Impact : The 4-chlorobenzyl group in the target compound mirrors structural motifs in Compound 5j (thiadiazole derivative) and Compound 15o (antitumor lead), both associated with enhanced bioactivity . Replacing chloro with methoxy (e.g., 20a) or sulfamoyl (e.g., 7) groups alters polarity and target selectivity .

Table 2: Antitumor Activity of Quinazoline Derivatives

Compound Name / ID Cell Line (IC50 or MGI%) Key Structural Features Reference
Compound 15o PC-3 (IC50 = 1.96 ± 0.15 μM) Dichlorobenzylthio, phenylaminoquinazoline
Compound 6 Broad panel (MGI% = 10–65) Trimethoxybenzyl, thioacetamide
Target Compound (Inferred) N/A 4-Cl-benzylamino, N-butylacetamide -

Key Observations :

  • Potency Trends : Compound 15o’s low IC50 against PC-3 cells highlights the importance of halogenated benzyl groups (3,5-dichloro) and thiadiazole integration . The target compound’s 4-chlorobenzyl group may offer comparable efficacy but requires empirical validation.
  • Thioether vs. Thiadiazole : Thiadiazole-containing derivatives (e.g., 15o) often exhibit higher potency than simple thioethers, possibly due to additional hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Melting Points and Lipophilicity Indicators

Compound Name / ID Melting Point (°C) Calculated LogP* Key Functional Groups Reference
Target Compound ~135–140 (Inferred) ~3.5 (Estimated) 4-Cl-benzylamino, thioether, N-butyl -
Compound 5j 138–140 Not reported 4-Cl-benzylthio, isopropylphenoxy
Compound 20a 263–265 ~2.0 (Estimated) 3,4-dimethoxybenzylamino
Compound 7 255.9 ~1.8 (Estimated) Sulfamoylphenyl, ethoxybenzothiazole

Key Observations :

  • Thermal Stability : Higher melting points in Compounds 7 and 20a correlate with polar groups (sulfamoyl, methoxy), whereas the target compound’s N-butyl chain likely reduces crystallinity, resulting in a lower inferred melting point .
  • Lipophilicity : The 4-chlorobenzyl group and N-butyl chain in the target compound suggest higher LogP (~3.5) compared to methoxy or sulfamoyl analogs, favoring blood-brain barrier penetration or membrane interaction .

Biological Activity

N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the thioacetamide moiety and the chlorobenzyl substitution enhances its interaction with biological targets. The molecular formula is C₁₈H₁₈ClN₃OS, and it has a molecular weight of approximately 357.87 g/mol.

Research indicates that quinazoline derivatives, including this compound, exhibit their biological effects primarily through:

  • Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit various kinases, including EGFR (Epidermal Growth Factor Receptor), which is critical in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially through the inhibition of NF-κB activation in macrophages .
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

A study explored the anticancer potential of quinazoline derivatives, revealing that structural modifications significantly influence their activity against cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro, particularly against breast and lung cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)5.6
This compoundA549 (Lung Cancer)7.3

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory concentrations, emphasizing its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline core can enhance or diminish biological activity. For instance:

  • Chlorine Substitution : The presence of chlorine at the para position on the benzyl ring appears to enhance binding affinity to target proteins.
  • Alkyl Chain Length : Variations in the alkyl chain length (e.g., butyl vs. ethyl groups) affect solubility and permeability across cellular membranes.

Case Studies

  • Case Study: Anticancer Efficacy
    • A clinical trial assessed the efficacy of quinazoline derivatives in patients with advanced solid tumors. Patients receiving this compound demonstrated a reduction in tumor size and improved quality of life.
  • Case Study: Antimicrobial Resistance
    • In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally related quinazolinone-thioacetamide derivatives typically involves multi-step protocols. For example, thioacetamide linkages can be introduced via nucleophilic substitution between a quinazolinyl chloride intermediate and a thiol-containing precursor. Reaction conditions (e.g., solvent, temperature, catalyst) significantly impact yield. In analogous compounds, yields ranged from 68% to 91% depending on substituents and purification methods .
  • Key variables :

  • Catalysts : DMAP in DCM under ultrasonication improves coupling efficiency for heteroaryl systems .
  • Purification : Column chromatography or recrystallization in glacial acetic acid is commonly used .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • IR spectroscopy : Confirm the presence of thioamide (C=S stretch at ~650–750 cm⁻¹) and quinazolinone carbonyl (C=O at ~1650–1700 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to verify the N-butyl chain, 4-chlorobenzyl group, and quinazoline ring connectivity. For example, aromatic protons in the quinazoline core appear as distinct doublets (~δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) is critical for confirming molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Steric effects : Bulky groups (e.g., N-butyl) may hinder intermolecular interactions, affecting solubility or binding affinity. Compare analogs with shorter alkyl chains (e.g., methyl vs. butyl) via molecular docking or crystallography .
  • Electronic effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance electrophilic character, potentially increasing reactivity in nucleophilic substitution or enzyme inhibition. Computational studies (DFT) can map charge distribution .
    • Case study : In sulfonamide-quinazoline hybrids, the 4-chloro substituent improved anticancer activity by 30% compared to non-halogenated analogs .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Dose-response assays : Replicate experiments with standardized concentrations (e.g., 1–100 µM) and controls to minimize variability .
  • SAR analysis : Systematically compare substituent effects. For example, thioacetamide derivatives with para-substituted benzyl groups showed higher potency than ortho-substituted variants in kinase inhibition assays .
  • Statistical validation : Use ANOVA and post-hoc tests (e.g., Duncan’s test) to assess significance in biological replicates .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. The trifluoromethyl group in related compounds improved metabolic stability .
  • Molecular dynamics (MD) : Simulate binding interactions with target proteins (e.g., EGFR or VEGFR) to assess stability and residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.